molecular formula C13H24FN3 B11745636 [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl](heptyl)amine

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl](heptyl)amine

Cat. No.: B11745636
M. Wt: 241.35 g/mol
InChI Key: QEMDNGZKCAAVLQ-UHFFFAOYSA-N
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Description

(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound features a fluorine atom at the 5-position of the pyrazole ring, an ethyl group at the 1-position, and a heptyl amine substituent at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound. For instance, the reaction between ethyl acetoacetate and hydrazine hydrate in the presence of an acid catalyst can yield 1-ethyl-5-fluoropyrazole.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Heptyl Amine Group: The final step involves the nucleophilic substitution reaction where the pyrazole derivative reacts with heptyl amine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), potentially yielding reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.

    Medicine: It may have potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in diseases.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets. The fluorine atom and the pyrazole ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets. The exact pathways and molecular targets depend on the specific application and require further research for detailed elucidation.

Comparison with Similar Compounds

(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine can be compared with other pyrazole derivatives, such as:

    1-ethyl-3-methyl-5-fluoropyrazole: Similar structure but lacks the heptyl amine group, resulting in different chemical properties and applications.

    1-ethyl-5-chloropyrazole: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.

    1-ethyl-5-fluoro-3-methylpyrazole: Similar to the first compound but with a methyl group at the 3-position, affecting its overall properties.

The uniqueness of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H24FN3

Molecular Weight

241.35 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]heptan-1-amine

InChI

InChI=1S/C13H24FN3/c1-3-5-6-7-8-9-15-10-12-11-16-17(4-2)13(12)14/h11,15H,3-10H2,1-2H3

InChI Key

QEMDNGZKCAAVLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC1=C(N(N=C1)CC)F

Origin of Product

United States

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